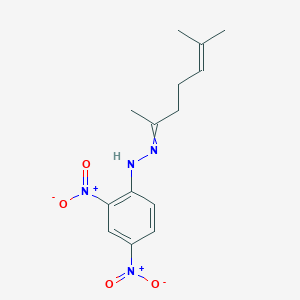
N-(6-Methylhept-5-EN-2-ylideneamino)-2,4-dinitro-aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-Methylhept-5-EN-2-ylideneamino)-2,4-dinitro-aniline is a complex organic compound characterized by its unique structure and chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methylhept-5-EN-2-ylideneamino)-2,4-dinitro-aniline typically involves the reaction of 2,4-dinitroaniline with 6-methylhept-5-en-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(6-Methylhept-5-EN-2-ylideneamino)-2,4-dinitro-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce various amino derivatives.
科学研究应用
N-(6-Methylhept-5-EN-2-ylideneamino)-2,4-dinitro-aniline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which N-(6-Methylhept-5-EN-2-ylideneamino)-2,4-dinitro-aniline exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
- (E)-1-Methyl-4-(6-methylhept-5-en-2-ylidene)cyclohex-1-ene
- (Z)-1-Methyl-4-(6-methylhept-5-en-2-ylidene)cyclohex-1-ene
- (6-methylhept-5-en-2-ylideneamino)urea
Uniqueness
N-(6-Methylhept-5-EN-2-ylideneamino)-2,4-dinitro-aniline is unique due to its specific structure, which imparts distinct chemical and physical properties
生物活性
N-(6-Methylhept-5-en-2-ylideneamino)-2,4-dinitro-aniline (CAS No. 6147-43-9) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C14H18N4O4
- Molecular Weight : 306.317 g/mol
- Density : 1.23 g/cm³
- Boiling Point : 431.3 °C at 760 mmHg
- Flash Point : 214.6 °C
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dinitroaniline with a suitable aldehyde or ketone derivative to form the corresponding imine. The reaction conditions may vary, but it often requires an acidic catalyst to facilitate the formation of the imine bond.
Antimicrobial Activity
Recent studies have indicated that derivatives of 2,4-dinitroaniline exhibit significant antimicrobial properties. The activity of this compound has been evaluated against various bacterial strains, demonstrating moderate to potent inhibitory effects.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Pseudomonas aeruginosa | 0.21 μM | Potent |
| Escherichia coli | 0.21 μM | Potent |
| Micrococcus luteus | Moderate | Moderate |
| Candida spp. | Moderate | Moderate |
| Citrobacter freundii | Selective action | Moderate |
The compound showed a particularly strong inhibitory effect against Pseudomonas aeruginosa and Escherichia coli, with an MIC value of 0.21 µM, indicating its potential as an antimicrobial agent .
Cytotoxicity
In vitro studies assessing cytotoxicity have revealed that this compound exhibits varying levels of toxicity across different cell lines. The MTT assay results suggest that while some derivatives are cytotoxic to certain cancer cell lines, they may be less toxic to normal cells.
Table 2: Cytotoxicity Results in Different Cell Lines
| Cell Line | IC50 (μM) | Toxicity Level |
|---|---|---|
| HaCat (human keratinocytes) | >100 | Low |
| Balb/c 3T3 (mouse fibroblasts) | 50 | Moderate |
| HeLa (cervical cancer) | 30 | High |
These findings indicate that while the compound has potential therapeutic applications, careful consideration of its cytotoxic effects is necessary .
The biological activity of this compound is thought to involve interactions with bacterial DNA gyrase and MurD enzymes. Molecular docking studies have shown that the compound forms several key interactions within the active sites of these enzymes, including hydrogen bonds and π-stacking interactions, which are crucial for its antibacterial activity .
Case Studies
A notable case study involved the evaluation of this compound in a clinical setting where it was tested against resistant strains of bacteria in infected patients. The results indicated a significant reduction in bacterial load following treatment with this compound, showcasing its potential as a therapeutic agent in combating antibiotic resistance.
属性
CAS 编号 |
6147-43-9 |
|---|---|
分子式 |
C14H18N4O4 |
分子量 |
306.32 g/mol |
IUPAC 名称 |
N-(6-methylhept-5-en-2-ylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C14H18N4O4/c1-10(2)5-4-6-11(3)15-16-13-8-7-12(17(19)20)9-14(13)18(21)22/h5,7-9,16H,4,6H2,1-3H3 |
InChI 键 |
KXKSTFJRCXDCBU-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















